![molecular formula C9H10N4O3 B2561696 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid CAS No. 1401319-34-3](/img/structure/B2561696.png)
3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid is a heterocyclic compound that has garnered interest due to its potential applications in medicinal chemistry. This compound features a triazolo-pyridazine core, which is known for its biological activity and potential therapeutic benefits.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with dicarbonyl compounds to form the triazolo-pyridazine core. The specific conditions, such as temperature and solvent, can vary depending on the desired yield and purity .
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for large-scale production. These processes often include the use of automated reactors and continuous flow systems to ensure consistency and efficiency .
Análisis De Reacciones Químicas
Types of Reactions
3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
Chemical Properties and Structure
The compound features a triazolo-pyridazine framework, which is known for its diverse biological activities. Its molecular formula is C11H12N4O3 with a molecular weight of approximately 248.24 g/mol. The presence of the hydroxyl group at position 8 enhances its solubility and potential reactivity, making it an interesting candidate for further research.
Anticancer Activity
Recent studies have indicated that derivatives of triazolo-pyridazine compounds exhibit significant anticancer properties. For instance, research has shown that certain triazolo derivatives can inhibit cell proliferation in various cancer cell lines, including K562 and MCF-7. The mechanism often involves the induction of apoptosis and cell cycle arrest, suggesting that 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid may have similar effects due to its structural analogies with other active compounds in this class .
Anti-inflammatory Effects
Compounds containing the triazolo-pyridazine moiety have also been studied for their anti-inflammatory properties. The inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation are key mechanisms through which these compounds exert their effects. This suggests potential applications in treating inflammatory diseases .
Neuroprotective Properties
The neuroprotective effects of triazolo derivatives have been explored in various contexts, particularly concerning neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability of these compounds to cross the blood-brain barrier and their interaction with neurotransmitter systems positions them as promising candidates for further development in neuropharmacology .
Case Study 1: Synthesis and Biological Evaluation
A study focusing on the synthesis of novel triazolo derivatives demonstrated that modifications at the hydroxyl position could enhance biological activity significantly. In vitro assays showed that certain derivatives exhibited low nanomolar activity against specific targets linked to cancer progression .
Case Study 2: Structure-Activity Relationship Analysis
Research exploring the structure-activity relationship (SAR) of triazolo-pyridazine compounds revealed that substitutions at various positions influenced both potency and selectivity for biological targets. This underscores the importance of chemical modifications in optimizing therapeutic efficacy .
Comparative Data Table
Mecanismo De Acción
The mechanism of action of 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid involves its interaction with specific molecular targets. It acts as an inhibitor of c-Met and Pim-1 kinases, which are involved in cell proliferation and survival pathways. By inhibiting these kinases, the compound can induce apoptosis in cancer cells and halt tumor growth .
Comparación Con Compuestos Similares
Similar Compounds
Triazolo-pyridazine derivatives: These compounds share a similar core structure and have been studied for their anticancer properties.
Pyrazolo-pyrimidine derivatives: These compounds also exhibit kinase inhibition and are used in cancer research.
Uniqueness
What sets 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid apart is its dual inhibition of c-Met and Pim-1 kinases, which is not commonly observed in other similar compounds. This dual activity enhances its potential as a therapeutic agent in cancer treatment .
Actividad Biológica
The compound 3-(8-Hydroxy-6-methyl-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid is a member of the triazolo-pyridazine family, which has garnered attention for its potential therapeutic applications. This article aims to explore the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Antiproliferative Activity
Research indicates that derivatives of the triazolo[4,3-b]pyridazine scaffold exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- Compound 4q , a related triazolo derivative, demonstrated potent antiproliferative effects with IC50 values ranging from 0.008 to 0.014 μM against SGC-7901 and A549 cell lines. It was shown to effectively inhibit tubulin polymerization and disrupt microtubule dynamics during cell mitosis .
Tankyrase Inhibition
The compound has been investigated for its role as a selective inhibitor of tankyrases (TNKSs), which are implicated in various physiopathological conditions. The synthesis of derivatives based on the triazolo-pyridazine scaffold has led to compounds that act as low nanomolar TNKS inhibitors . These inhibitors can potentially modulate pathways involved in cancer progression and other diseases.
Tubulin Interaction
The biological activity of triazolo-pyridazine derivatives is often linked to their ability to bind to the colchicine site on tubulin. This interaction leads to the disruption of microtubule dynamics, which is crucial for cell division. The molecular modeling studies suggest that these compounds can effectively compete with known tubulin inhibitors .
Enzyme Inhibition
In addition to tubulin interactions, compounds in this class may also exhibit enzyme inhibition properties that contribute to their biological effects. The structural features of these compounds allow them to interact with various targets within cellular pathways .
Case Studies and Research Findings
Propiedades
IUPAC Name |
3-(6-methyl-8-oxo-5H-[1,2,4]triazolo[4,3-b]pyridazin-7-yl)propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N4O3/c1-5-6(2-3-7(14)15)8(16)9-11-10-4-13(9)12-5/h4,12H,2-3H2,1H3,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEFJCBNUHKWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=NN=CN2N1)CCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.